Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a furan ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of furan-2-carboxylic acid with thioamides under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The esterification of the carboxylic acid group is achieved using methanol and a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(furan-2-amido)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a thiazole ring.
Methyl 2-{[4-(furan-2-amido)phenyl]formamido}-2-methylpropanoate: Contains a phenyl ring and a formamido group.
Uniqueness
Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N4O3S2 with a molecular weight of approximately 376.45 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the fungicidal activity of similar thiazole compounds against various fungal strains. The biological evaluation showed that these compounds demonstrated moderate to strong antifungal activity at concentrations around 50 μg/mL .
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). For instance, certain derivatives exhibited IC50 values ranging from 3.6 to 9.9 μM, indicating their potential as antioxidant agents .
Cytotoxicity and Anticancer Properties
Thiazole-based compounds have also been investigated for their cytotoxic effects against cancer cell lines. A review noted that specific thiazole derivatives displayed significant cytotoxicity with IC50 values below those of reference drugs like doxorubicin . The structure-activity relationship (SAR) analysis suggested that modifications on the thiazole ring could enhance anticancer activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Many thiazoles act by inhibiting enzymes such as xanthine oxidase and others involved in metabolic pathways.
- Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Defense : By scavenging free radicals, these compounds can protect cells from oxidative stress.
Study 1: Antifungal Activity
A series of thiazole derivatives were synthesized and tested for antifungal activity against Valsa mali. The results indicated that compounds with halogen substitutions exhibited superior efficacy .
Compound | Concentration (μg/mL) | Activity Level |
---|---|---|
8k | 50 | Strong |
8d | 50 | Moderate |
Study 2: Xanthine Oxidase Inhibition
In another study focusing on xanthine oxidase inhibition, several thiazole derivatives were evaluated for their antioxidant properties. Compound 5k showed moderate inhibitory activity comparable to febuxostat .
Compound | IC50 (μM) | Activity Type |
---|---|---|
5k | 8.1 | Xanthine oxidase |
5j | 15.3 | Antioxidant |
Properties
Molecular Formula |
C11H10N2O4S |
---|---|
Molecular Weight |
266.28 g/mol |
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4S/c1-6-8(10(15)16-2)18-11(12-6)13-9(14)7-4-3-5-17-7/h3-5H,1-2H3,(H,12,13,14) |
InChI Key |
OXWKGHAZLBYKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
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